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An in-depth analysis of the clinical trial data for ACE-083 in Facioscapulohumeral Muscular
Dystrophy (FSHD) and Charcot-Marie-Tooth (CMT) disease, and a comparative look at an
alternative therapeutic approach for FSHD.

Introduction

ACE-083 (also known as ZCDD083) is an investigational, locally administered therapeutic
designed to increase muscle mass and strength by inhibiting members of the Transforming
Growth Growth Factor-beta (TGF-B) superfamily.[1][2][3] Developed by Acceleron Pharma, this
follistatin-based agent aimed to provide a targeted treatment for neuromuscular disorders
characterized by focal muscle weakness, specifically Facioscapulohumeral Muscular Dystrophy
(FSHD) and Charcot-Marie-Tooth (CMT) disease.[2][3] Despite showing promise in increasing
muscle volume, the development of ACE-083 was ultimately discontinued for both indications
due to a failure to demonstrate a significant improvement in muscle function.[4]

This guide provides an objective comparison of the efficacy of ACE-083 with an alternative
investigational compound for FSHD, Losmapimod. It includes a detailed summary of the
guantitative data from clinical trials and the experimental protocols employed.

ACE-083: Mechanism of Action

ACE-083 is a synthetic protein designed to bind to and neutralize proteins that naturally inhibit
muscle growth, such as myostatin and activin A.[1] By trapping these inhibitory proteins, ACE-
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083 was intended to promote the growth of muscle fibers, leading to increased muscle mass
and strength in the targeted injection area.
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ACE-083's inhibitory effect on the TGF-[3 signaling pathway.
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ACE-083 in Facioscapulohumeral Muscular
Dystrophy (FSHD)

FSHD is a genetic muscle disorder characterized by progressive weakness and wasting of
muscles in the face, shoulders, and upper arms. There are currently no FDA-approved
therapies for FSHD.[5]

Clinical Trial and Efficacy Data

A Phase 2, two-part clinical trial (NCT02927080) was conducted to evaluate the safety and
efficacy of ACE-083 in patients with FSHD.[6][7] The first part was a dose-escalation study, and
the second was a randomized, double-blind, placebo-controlled trial.[6][7]

Part 1 (Open-Label, Dose-Escalation): Preliminary results from the first part of the trial showed
a significant increase in the total muscle volume of the injected muscles.[5]

Muscle Group Mean Increase in Total Muscle Volume
Tibialis Anterior 12.6%
Biceps Brachii 13.2%

Data from Part 1 of the Phase 2 trial
(NCT02927080).[6]

Part 2 (Randomized, Placebo-Controlled): Despite the increase in muscle volume, the second
part of the trial failed to meet its primary and secondary endpoints related to functional
improvement.[4]

Experimental Protocol (Summarized)

o Study Design: A two-part, multicenter Phase 2 study. Part 1 was open-label and dose-
escalating. Part 2 was randomized, double-blind, and placebo-controlled.[7]

 Participants: Patients with a confirmed diagnosis of FSHD.

« Intervention: Intramuscular injections of ACE-083 or placebo into the tibialis anterior or
biceps brachii muscles every three weeks.[7]
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¢ Primary Outcome Measures: Change from baseline in total muscle volume (MRI).

e Secondary Outcome Measures: Changes in muscle strength and function.

ACE-083 FSHD Phase 2 Trial Workflow
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Simplified workflow of the ACE-083 Phase 2 trial in FSHD.

Comparative Compound: Losmapimod for FSHD

Losmapimod is an investigational drug that inhibits p38a/3 mitogen-activated protein kinase
(MAPK), which is believed to play a role in the inflammation and muscle damage seen in
FSHD.
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Efficacy Data

A Phase 2b, randomized, double-blind, placebo-controlled trial of Losmapimod in patients with
FSHD showed a reduction in the expression of DUX4-driven genes, which are thought to be
the underlying cause of the disease. While the primary endpoint of a change in DUX4-driven
gene expression was met, the trial did not demonstrate a significant improvement in clinical
outcomes. However, a subsequent post-hoc analysis suggested a potential slowing of disease
progression in a subset of patients. A Phase 3 trial (REACH) is ongoing.

Endpoint Result

Change in DUX4-driven gene expression Statistically significant reduction

o No significant improvement in the overall
Clinical Outcome Measures )
population

Data from the Phase 2b trial of Losmapimod.

ACE-083 in Charcot-Marie-Tooth (CMT) Disease

CMT is a group of inherited disorders that affect the peripheral nerves, leading to muscle
weakness and sensory loss, primarily in the feet and hands. There are no approved drug
therapies for CMT.[8]

Clinical Trial and Efficacy Data

A Phase 2, randomized, double-blind, placebo-controlled trial (NCT03124459) was conducted
to evaluate ACE-083 in patients with CMT. Similar to the FSHD trial, ACE-083 demonstrated an
increase in muscle volume but failed to translate this into a functional benefit.

Endpoint ACE-083 Group Placebo Group

Mean Change in Total Muscle
+8.9% -0.3%
Volume

Data from the Phase 2 trial in
CMT.
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The development of ACE-083 for CMT was also discontinued.

Conclusion

ACE-083 represented a targeted therapeutic approach for neuromuscular diseases by aiming
to directly increase muscle mass. Clinical trial data in both FSHD and CMT demonstrated that
while ACE-083 was successful in significantly increasing the volume of injected muscles, this
structural change did not translate into a meaningful improvement in muscle function or a
slowing of disease progression. The discontinuation of its development underscores the
complexity of treating neuromuscular disorders and highlights that simply increasing muscle
bulk may not be sufficient to overcome the underlying pathology.

In contrast, other investigational therapies such as Losmapimod for FSHD, which target
different aspects of the disease pathophysiology like gene expression, continue to be
evaluated. For researchers and drug development professionals, the story of ACE-083 serves
as a crucial case study, emphasizing the importance of functional outcomes as the ultimate
measure of therapeutic success in neuromuscular diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [ACE-083: An Objective Efficacy Review in
Neuromuscular Disorders]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15544715#zcdd083-vs-competitor-compound-
efficacy-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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